

An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone (CAS: 2503-44-8)

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Compound of Interest

Compound Name: 3,4-Dihydroxyphenylacetone

Cat. No.: B024149

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Introduction

3,4-Dihydroxyphenylacetone (DHPA), also known as 1-(3,4-dihydroxyphenyl)-2-propanone, is a catechol-containing ketone and a significant metabolite in several key biological pathways. It is recognized as a metabolite of dopamine, L-DOPA, α -methyldopa, and the synthetic amphetamines MDMA (3,4-methylenedioxymethamphetamine) and MDEA (3,4-methylenediox-N-ethylamphetamine)[1][2]. Emerging research has highlighted its role as a potentially neurotoxic agent, of particular interest in the study of neurodegenerative diseases such as Parkinson's disease[3][4]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and experimental protocols related to **3,4-Dihydroxyphenylacetone**.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-Dihydroxyphenylacetone** is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Reference
CAS Number	2503-44-8	[5]
Molecular Formula	C ₉ H ₁₀ O ₃	[5]
Molecular Weight	166.17 g/mol	[5]
Appearance	White to very dark brown powder	[1]
Melting Point	-30 °C (decomposition)	[1]
Boiling Point	170-173 °C at 0.3 Torr	[1]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[1]
pKa	9.59 ± 0.10 (Predicted)	[1]
InChI Key	JQXBETDGCMQLMK-UHFFFAOYSA-N	[5]
SMILES	CC(=O)CC1=CC(=C(O)C=C1)O	[5]

Synthesis and Purification

3,4-Dihydroxyphenylacetone can be synthesized through several routes, most notably via the oxidative deamination of α -methyldopa. Below is a representative experimental protocol for its enzymatic synthesis and a general procedure for its purification.

Enzymatic Synthesis from α -Methyldopa

This protocol is based on the known enzymatic conversion of α -methyldopa to **3,4-Dihydroxyphenylacetone** by DOPA decarboxylase^[6].

Materials:

- α -Methyldopa
- DOPA decarboxylase (DDC) enzyme

- Phosphate buffer (50 mM, pH 7.4)
- Glutamate dehydrogenase
- Required co-factors for DDC (e.g., Pyridoxal 5'-phosphate)
- Molecular oxygen source (air)

Protocol:

- Prepare a solution of α -methyldopa in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mM.
- Add DOPA decarboxylase to the reaction mixture to a final concentration of 1 μ M.
- Ensure the reaction mixture is well-aerated to provide a source of molecular oxygen.
- Incubate the reaction at 37°C with gentle agitation.
- Monitor the formation of **3,4-Dihydroxyphenylacetone** over time using HPLC with electrochemical detection.
- The reaction can be quenched by the addition of a strong acid, such as perchloric acid, to a final concentration of 0.1 M, which will precipitate the enzyme.
- Centrifuge the quenched reaction mixture to remove the precipitated enzyme. The supernatant will contain the product.

Purification by Column Chromatography

This is a general protocol for the purification of aryl ketones and can be adapted for **3,4-Dihydroxyphenylacetone**[\[7\]](#)[\[8\]](#)[\[9\]](#).

Materials:

- Silica gel (230-400 mesh)
- Hexane (HPLC grade)

- Ethyl acetate (HPLC grade)
- Crude **3,4-Dihydroxyphenylacetone** solution

Protocol:

- Prepare a slurry of silica gel in hexane and pack it into a glass column.
- Equilibrate the column by running a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) through it.
- Concentrate the crude **3,4-Dihydroxyphenylacetone** solution under reduced pressure to a minimal volume.
- Load the concentrated crude product onto the top of the silica gel column.
- Begin elution with the hexane/ethyl acetate mixture, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity (e.g., to 7:3 or 5:5) to elute the compound of interest.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase and a UV lamp for visualization.
- Combine the fractions containing the pure product.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified **3,4-Dihydroxyphenylacetone**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3,4-Dihydroxyphenylacetone** based on its chemical structure and data for similar compounds.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural confirmation.

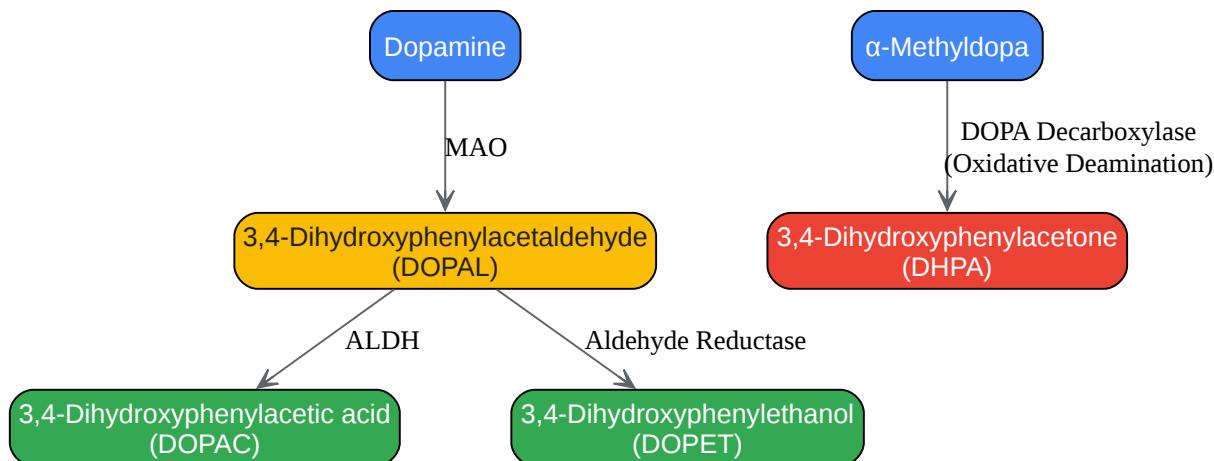
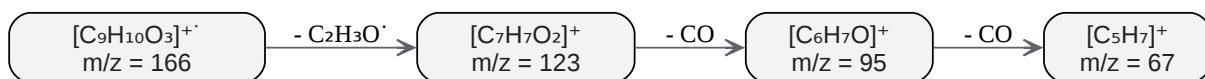
Predicted				
¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Proton	2.15	s	3H	-CH ₃
Proton	3.60	s	2H	-CH ₂ -
Proton	6.65	dd	1H	Ar-H
Proton	6.75	d	1H	Ar-H
Proton	6.80	d	1H	Ar-H
Proton	8.80	br s	1H	Ar-OH
Proton	8.90	br s	1H	Ar-OH
Predicted Chemical Shift (ppm)				
¹³ C NMR				Assignment
Carbon	29.0			-CH ₃
Carbon	50.0			-CH ₂ -
Carbon	115.5			Ar-CH
Carbon	116.0			Ar-CH
Carbon	121.0			Ar-CH
Carbon	128.0			Ar-C (quaternary)
Carbon	144.0			Ar-C-OH
Carbon	145.0			Ar-C-OH
Carbon	208.0			C=O

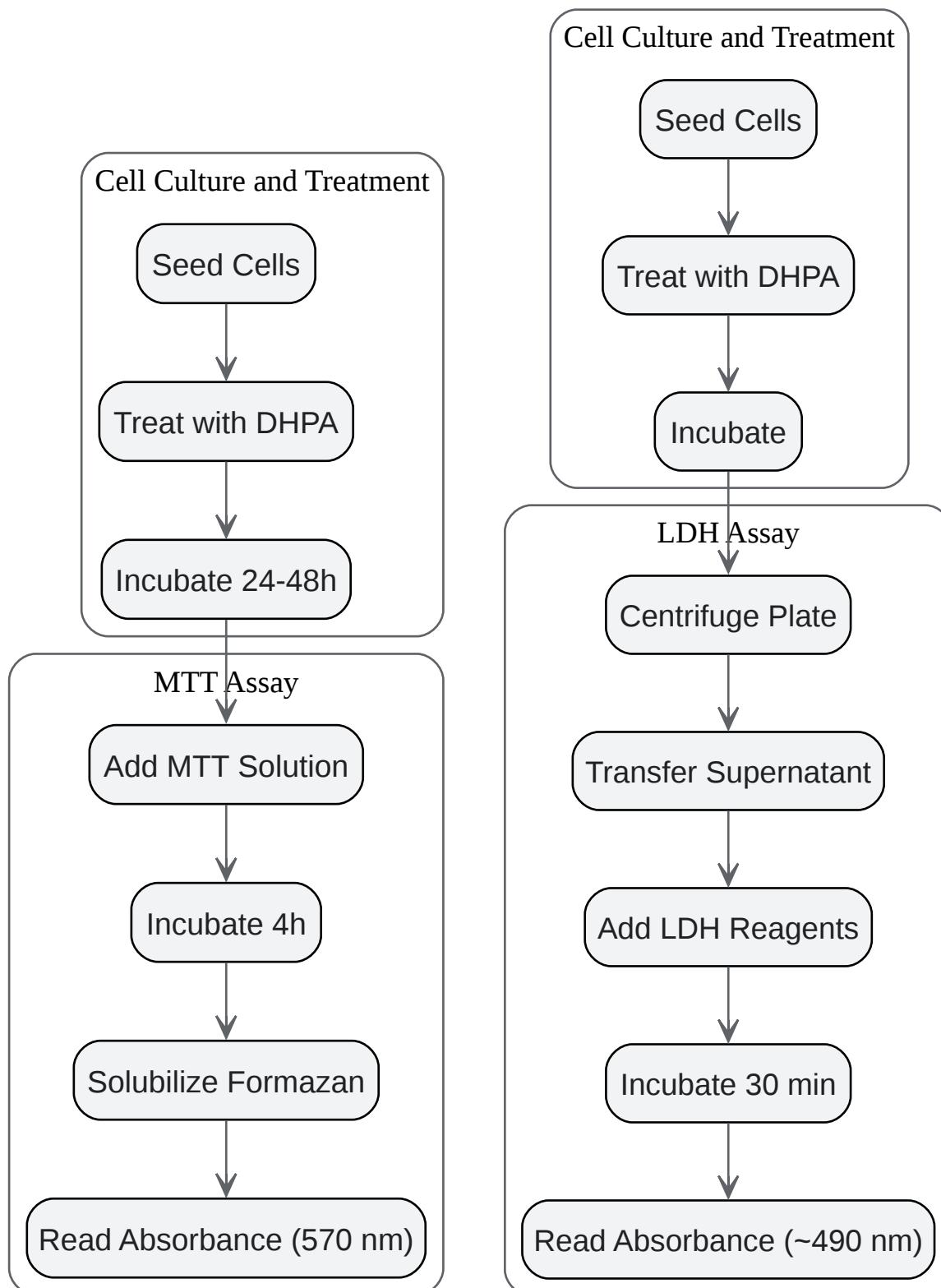
Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M^+)	m/z 166
Key Fragments (m/z)	123, 95, 67

Proposed Fragmentation Pathway:



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